molecular formula C18H14Cl2N4O2S3 B4994452 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide]

2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide]

Cat. No. B4994452
M. Wt: 485.4 g/mol
InChI Key: FEDNDYIZYSAXAH-UHFFFAOYSA-N
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Description

2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide], also known as TDB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] is not fully understood, but studies have shown that it may inhibit the growth of microorganisms by disrupting their cell membranes. 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] has been shown to have low toxicity and is generally well-tolerated in laboratory animals. Studies have shown that 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] may have anti-inflammatory and antioxidant effects, as well as potential neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] is its low toxicity, which makes it a promising candidate for further research and development. However, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] is not currently approved for use in humans and further studies are needed to fully understand its potential benefits and limitations.

Future Directions

There are several future directions for research on 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide], including:
1. Further investigation of its potential applications in medicinal chemistry, agriculture, and material science.
2. Exploration of its mechanism of action and potential targets for drug development.
3. Development of more efficient and cost-effective synthesis methods for 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide].
4. Investigation of its potential for use in combination with other drugs or therapies.
5. Study of its potential toxicity and safety in humans.
Conclusion:
2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] is a synthetic compound that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its low toxicity and promising biological effects make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, potential benefits, and limitations.

Synthesis Methods

2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and thionyl chloride. The resulting compound is then reacted with 3-chlorobenzoyl chloride to form 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide].

Scientific Research Applications

2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] has been investigated for its antimicrobial, anticancer, and antiviral properties. In agriculture, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] has been studied for its potential use as a fungicide and insecticide. In material science, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide] has been explored for its use in the development of sensors and electronic devices.

properties

IUPAC Name

2-[[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2S3/c19-11-3-1-5-13(7-11)21-15(25)9-27-17-23-24-18(29-17)28-10-16(26)22-14-6-2-4-12(20)8-14/h1-8H,9-10H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDNDYIZYSAXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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